molecular formula C10H18O2 B13198433 1,2,4-Trimethylcyclohexane-1-carboxylic acid

1,2,4-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B13198433
M. Wt: 170.25 g/mol
InChI Key: HASGEWMQCTXZHJ-UHFFFAOYSA-N
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Description

1,2,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring three methyl groups and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane followed by carboxylation. The process typically includes:

    Alkylation: Cyclohexane is treated with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups.

    Carboxylation: The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or nitrating agents introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    1,2,5-Trimethylcyclohexane: Similar structure but with different methyl group positions.

    1,2,3-Trimethylcyclohexane: Another isomer with different methyl group positions.

    Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups.

Uniqueness: 1,2,4-Trimethylcyclohexane-1-carboxylic acid is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This distinct structure may result in different physical properties and biological activities compared to its isomers and related compounds.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,4-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)8(2)6-7/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

HASGEWMQCTXZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)(C)C(=O)O

Origin of Product

United States

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